4-({2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine
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Overview
Description
4-({2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-3-METHYL-1-BENZOFURAN-5-YL}SULFONYL)MORPHOLINE is a complex organic compound that features a unique combination of benzodioxole, oxadiazole, benzofuran, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-3-METHYL-1-BENZOFURAN-5-YL}SULFONYL)MORPHOLINE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole ring, the construction of the oxadiazole moiety, and the coupling of these fragments with the benzofuran and morpholine units.
Formation of Benzodioxole Ring: This can be achieved by the reaction of catechol with dihalomethanes in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetraalkylammonium salts.
Construction of Oxadiazole Moiety: The oxadiazole ring can be synthesized via the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-({2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-3-METHYL-1-BENZOFURAN-5-YL}SULFONYL)MORPHOLINE can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other strong oxidizing agents.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
4-({2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-3-METHYL-1-BENZOFURAN-5-YL}SULFONYL)MORPHOLINE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features and potential biological activities.
Materials Science: The compound’s structural complexity makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 4-({2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-3-METHYL-1-BENZOFURAN-5-YL}SULFONYL)MORPHOLINE is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 4-(4-Methylpiperazin-1-yl)butan-1-ol
Uniqueness
4-({2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-3-METHYL-1-BENZOFURAN-5-YL}SULFONYL)MORPHOLINE is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H19N3O7S |
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Molecular Weight |
469.5 g/mol |
IUPAC Name |
4-[[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl]sulfonyl]morpholine |
InChI |
InChI=1S/C22H19N3O7S/c1-13-16-11-15(33(26,27)25-6-8-28-9-7-25)3-5-17(16)31-20(13)22-23-21(24-32-22)14-2-4-18-19(10-14)30-12-29-18/h2-5,10-11H,6-9,12H2,1H3 |
InChI Key |
VFHNGVHEWGREJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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